molecular formula C8H15N B13531148 Bicyclo[4.1.0]heptan-1-ylmethanamine

Bicyclo[4.1.0]heptan-1-ylmethanamine

Cat. No.: B13531148
M. Wt: 125.21 g/mol
InChI Key: KPKYDJLJDIWODE-UHFFFAOYSA-N
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Description

Bicyclo[410]heptan-1-ylmethanamine is an organic compound with the chemical formula C8H15N It is a bicyclic amine, characterized by a bicyclo[410]heptane skeleton with a methanamine group attached to one of the bridgehead carbons

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[4.1.0]heptan-1-ylmethanamine can be synthesized through several methods. One common approach involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . This method allows for the formation of the bicyclic structure with high efficiency.

Another synthetic route involves the double alkylation of cyclohexane 1,3-diesters with diiodomethane, followed by conversion to redox-active esters and subsequent functionalization via photocatalytic Minisci-like conditions . This approach enables the introduction of various functional groups at the bridgehead position, making it a versatile method for synthesizing this compound derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.1.0]heptan-1-ylmethanamine undergoes a variety of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to optimize yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bicyclo[4.1.0]heptan-1-ylmethanone, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

Bicyclo[4.1.0]heptan-1-ylmethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of bicyclo[4.1.0]heptan-1-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[4.1.0]heptan-1-ylmethanamine is unique due to its specific ring structure and the presence of a methanamine group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

1-bicyclo[4.1.0]heptanylmethanamine

InChI

InChI=1S/C8H15N/c9-6-8-4-2-1-3-7(8)5-8/h7H,1-6,9H2

InChI Key

KPKYDJLJDIWODE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC2C1)CN

Origin of Product

United States

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